N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexane Carboxylation: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction.
Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclohexane carboxylate derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- N-(4-methylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Uniqueness
N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
Properties
Molecular Formula |
C14H16FN5O |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H16FN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21) |
InChI Key |
ZNYQHOXRVBPDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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